molecular formula C14H12Cl2FNO3S B2487435 3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105220-84-5

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B2487435
CAS No.: 1105220-84-5
M. Wt: 364.21
InChI Key: WAYIFRHJEDHHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a high-purity, research-grade chemical compound supplied for laboratory research applications. This synthetic small molecule belongs to the benzenesulfonamide class, a group known for its diverse bioactivity and utility in medicinal chemistry and chemical biology research . The compound features a distinct molecular architecture combining a 3,4-dichlorobenzenesulfonamide moiety linked via an ethyl chain to a 4-fluorophenoxy group, creating a multifunctional structure suitable for structure-activity relationship studies and mechanism of action investigations. As a benzenesulfonamide derivative, this compound represents a chemotype of significant interest in early-stage pharmacological probe development, particularly in the exploration of enzyme inhibition pathways . Researchers investigating metalloproteinase biology may find this structural class relevant due to documented activities of similar sulfonamide-containing compounds against these enzymatic targets . The compound's design incorporates halogen atoms at strategic positions (3,4-dichloro and 4-fluoro substitutions) that typically influence molecular properties including membrane permeability, target binding affinity, and metabolic stability. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper engineering controls.

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO3S/c15-13-6-5-12(9-14(13)16)22(19,20)18-7-8-21-11-3-1-10(17)2-4-11/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIFRHJEDHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide)

  • Key Differences: W-18 features a piperidinylidene group and a 4-nitrophenyl substituent, unlike the 4-fluorophenoxyethyl chain in the target compound.
  • Activity : Classified as a synthetic opioid in multiple legislative documents (e.g., Arizona HB 2045, D.C. Law 22-243) .

AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)

  • Key Differences: AH-7921 is a benzamide derivative with a cyclohexylmethyl-dimethylamino group, contrasting with the sulfonamide and phenoxyethyl groups in the target compound.
  • Activity : A regulated opioid agonist listed in Schedule I of the NMSA 1978 and other U.S. state laws .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

  • Key Differences: U-47700 contains a dimethylamino-cyclohexyl group instead of the phenoxyethyl chain. It is a benzamide, lacking the sulfonamide moiety present in the target compound.

1,3,4-Thiadiazole Derivatives (e.g., Compound 4 from )

  • Key Differences: The thiadiazole core replaces the benzene ring in the target compound. The substituents include trichloroethyl and phenylamino groups, differing in electronic and steric profiles.

Pharmacological and Regulatory Comparisons

Enzyme Inhibition Potential

  • The 1,3,4-thiadiazole derivative () forms three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22), achieving ΔG = −9.0 kcal/mol . In contrast, the target compound’s sulfonamide group may interact with similar residues, but experimental validation is required.

Opioid Receptor Modulation

  • Compounds like W-18, AH-7921, and U-47700 are regulated due to their mu-opioid receptor agonism. The target compound’s phenoxyethyl chain and sulfonamide group may reduce opioid-like activity compared to these analogs, but structural similarities warrant caution in unregulated contexts .

Molecular Weight and LogP

  • Target Compound: Estimated molecular weight ~389.8 g/mol (C₁₄H₁₂Cl₂FNO₃S).
  • Comparisons: W-18: MW ~407.8 g/mol; higher lipophilicity due to nitro group. U-47700: MW ~343.3 g/mol; lower polarity from dimethylamino-cyclohexyl substituent.

Biological Activity

3,4-Dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes dichloro and fluorophenoxy groups, contributing to its biological activity. The IUPAC name is 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide, with the following molecular formula:

PropertyValue
Molecular FormulaC14H12Cl2FNO3S
Molecular Weight347.76 g/mol
CAS Number1105220-84-5

The biological activity of this compound involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to modulation of cellular pathways. For instance, it has been shown to affect cancer cell viability through apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Viability Reduction : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines. For example, it exhibited an EC50 value of 27.8 µM against the IGR39 melanoma cell line and 20.5 µM against the MDA-MB-231 triple-negative breast cancer cell line .
  • Colony Formation Inhibition : The compound significantly inhibited colony formation in both tested cell lines at concentrations corresponding to their EC50 values .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored, showing promise in reducing inflammation markers in experimental models. It was noted to inhibit the production of pro-inflammatory cytokines effectively .

Case Studies

  • Triple-Negative Breast Cancer : A study investigated the effects of various benzenesulfonamide derivatives on triple-negative breast cancer cells. The findings indicated that compounds with similar structures to this compound were among the most cytotoxic against these cells .
  • Melanoma Treatment : Another study evaluated the compound's efficacy against melanoma cells, revealing that it could induce apoptosis and inhibit tumor growth in vivo models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound NameEC50 (µM) IGR39EC50 (µM) MDA-MB-231
This compound27.8 ± 2.820.5 ± 3.6
3,4-Dichloro-N-(2-(2-fluorophenoxy)ethyl)benzamideNot AvailableNot Available
3,4-Dichloro-N-(2-(4-fluorophenoxy)ethyl)benzamideNot AvailableNot Available

This table illustrates that while other compounds may be structurally similar, their biological activities can vary significantly.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical intermediates?

  • Answer : A typical multi-step synthesis involves: (i) Reacting 3,4-dichlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under basic conditions (e.g., triethylamine in dichloromethane). (ii) Purification via column chromatography to isolate intermediates. Key intermediates include the sulfonyl chloride precursor and the amine-functionalized fluorophenoxyethyl chain. Reaction yields depend on temperature control (<40°C) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

  • Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing fluorophenoxy vs. sulfonamide protons).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at ~415.2 g/mol).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis (e.g., over-substitution or oxidation)?

  • Answer :
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfonamide hydrolysis or aryl chloride displacement.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Byproduct Analysis : Monitor via TLC or in-situ IR to detect premature oxidation of the fluorophenoxy group .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., carbonic anhydrase)?

  • Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force fields).
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on inhibition constants (Ki) using datasets from analogs .

Q. How can contradictory data on substituent effects (e.g., chloro vs. fluoro) be resolved in structure-activity relationship (SAR) studies?

  • Answer :
  • Controlled Analog Synthesis : Prepare derivatives with single substituent changes (e.g., 3-Cl vs. 4-F) to isolate electronic vs. steric effects.
  • Electrostatic Potential Maps : Generate via DFT calculations (e.g., Gaussian 09) to compare charge distribution.
  • Enzyme Assays : Test inhibition against isoforms (e.g., hCA II vs. hCA IX) to identify target-specific trends .

Q. What strategies are effective in identifying the compound’s primary biological targets in complex cellular systems?

  • Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.
  • Thermal Shift Assays (TSA) : Monitor protein denaturation to detect stabilization upon ligand binding.
  • CRISPR-Cas9 Knockout Screens : Identify gene knockouts that reduce compound efficacy .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions (e.g., pH, light exposure)?

  • Answer :
  • pH Stability : Assess via HPLC after 24h incubation in buffers (pH 2–9). Sulfonamides typically degrade under strongly acidic/basic conditions.
  • Photostability : Expose to UV light (254 nm) for 48h; chlorine substituents may increase susceptibility to radical-mediated cleavage.
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., sulfonic acids) .

Methodological Tables

Table 1 : Common Synthetic Reagents and Their Roles

ReagentRoleExample ApplicationReference
TriethylamineBase (proton scavenger)Neutralize HCl during sulfonamide formation
LiAlH₄Reducing agentReduce nitro to amine intermediates
Pd/C (H₂)Catalyst for hydrogenationDehalogenation of aryl chlorides

Table 2 : Key Analytical Parameters for Characterization

ParameterMethodExpected OutcomeReference
Melting PointDSC180–185°C (decomposition observed)
LogP (Lipophilicity)HPLC (Shimadzu)~2.8 (predicted via ChemDraw)
pKa (Sulfonamide NH)Potentiometric Titration~10.2 (weakly acidic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.